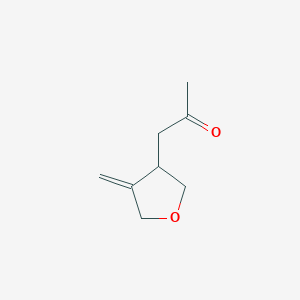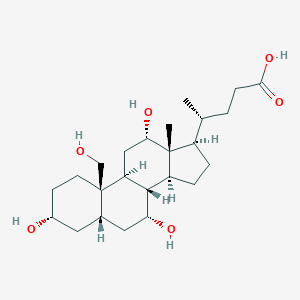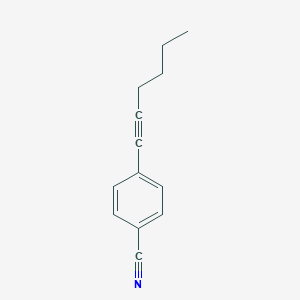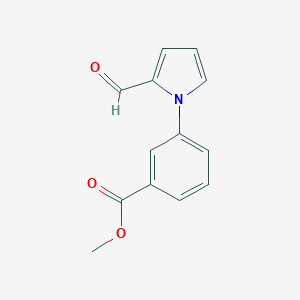
3-(2-甲酰基-1H-吡咯-1-基)苯甲酸甲酯
描述
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention in the field of organic chemistry due to its potential as a bioactive precursor in the synthesis of various pharmacologically active compounds. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the formyl group and the benzoate ester makes it a versatile intermediate in organic synthesis.
科学研究应用
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmacologically active compounds, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-(1H-pyrrol-1-yl)benzoic acid with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the benzoic acid derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.
化学反应分析
Types of Reactions
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.
Reduction: Methyl 3-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their structure and activity .
相似化合物的比较
Similar Compounds
- Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate .
- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid .
Uniqueness
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the benzoate ester group. This unique structure allows for selective interactions with biological targets and provides a versatile scaffold for further chemical modifications.
属性
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589723 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-86-8 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
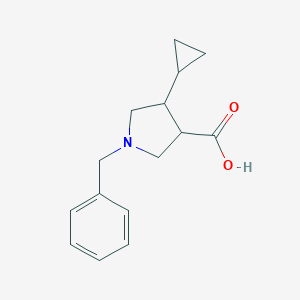
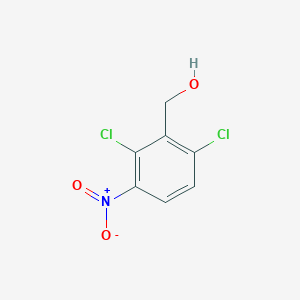
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
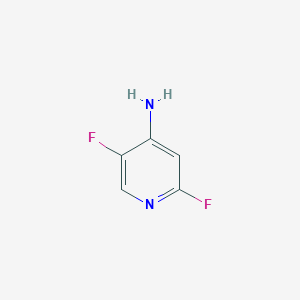
![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
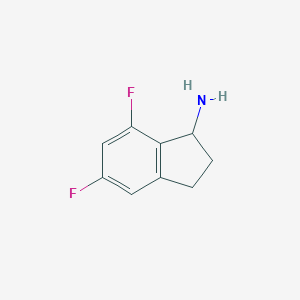
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)
